molecular formula C13H17FN2O2 B8689246 4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester CAS No. 61085-85-6

4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester

Cat. No. B8689246
CAS RN: 61085-85-6
M. Wt: 252.28 g/mol
InChI Key: WUHXITZPBJMGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61085-85-6

Product Name

4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

methyl 4-(4-fluoroanilino)piperidine-4-carboxylate

InChI

InChI=1S/C13H17FN2O2/c1-18-12(17)13(6-8-15-9-7-13)16-11-4-2-10(14)3-5-11/h2-5,15-16H,6-9H2,1H3

InChI Key

WUHXITZPBJMGRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)NC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 53 parts of methyl 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylate and 400 parts of methanol is hydrogenated at normal pressure and at room temperature with 10 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 15% of methanol, previously saturated with gaseous ammonia, as eluent. The pure fractions are collected and the eluent is evaporated. The oily residue solidifies on scratching in hexane. The product is filtered off and dried, yielding methyl 4-[(4-fluorophenyl)amino]-4-piperidinecarboxylate; mp. 83.7° C.
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